molecular formula C19H23N3O2 B6641376 N-[1-benzyl-4-(hydroxymethyl)piperidin-3-yl]pyridine-4-carboxamide

N-[1-benzyl-4-(hydroxymethyl)piperidin-3-yl]pyridine-4-carboxamide

Cat. No. B6641376
M. Wt: 325.4 g/mol
InChI Key: FFFLKUCSTIRWKH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[1-benzyl-4-(hydroxymethyl)piperidin-3-yl]pyridine-4-carboxamide, also known as BHMP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. BHMP is a piperidine derivative that has been synthesized using a specific method, and its mechanism of action and biochemical effects have been studied extensively. In

Mechanism of Action

N-[1-benzyl-4-(hydroxymethyl)piperidin-3-yl]pyridine-4-carboxamide acts as a competitive inhibitor of the dopamine transporter by binding to the substrate binding site of DAT. This results in the inhibition of dopamine reuptake, leading to an increase in extracellular dopamine levels. N-[1-benzyl-4-(hydroxymethyl)piperidin-3-yl]pyridine-4-carboxamide has been found to be highly selective for DAT and does not interact with other monoamine transporters such as norepinephrine and serotonin transporters.
Biochemical and Physiological Effects
N-[1-benzyl-4-(hydroxymethyl)piperidin-3-yl]pyridine-4-carboxamide has been found to have various biochemical and physiological effects. It has been shown to increase extracellular dopamine levels in the brain, leading to an increase in dopamine-mediated neurotransmission. N-[1-benzyl-4-(hydroxymethyl)piperidin-3-yl]pyridine-4-carboxamide has also been found to increase locomotor activity in animal models, indicating its potential as a psychostimulant. Moreover, N-[1-benzyl-4-(hydroxymethyl)piperidin-3-yl]pyridine-4-carboxamide has been found to have a long half-life, making it a potential candidate for drug development.

Advantages and Limitations for Lab Experiments

N-[1-benzyl-4-(hydroxymethyl)piperidin-3-yl]pyridine-4-carboxamide has several advantages for lab experiments. It is a highly selective and potent inhibitor of DAT, making it an ideal tool for studying the role of DAT in various neurological disorders. N-[1-benzyl-4-(hydroxymethyl)piperidin-3-yl]pyridine-4-carboxamide has also been found to have a long half-life, making it suitable for in vivo studies. However, N-[1-benzyl-4-(hydroxymethyl)piperidin-3-yl]pyridine-4-carboxamide has some limitations, such as its low solubility in water, which can make it challenging to use in certain experiments.

Future Directions

There are several future directions for N-[1-benzyl-4-(hydroxymethyl)piperidin-3-yl]pyridine-4-carboxamide research. One potential application of N-[1-benzyl-4-(hydroxymethyl)piperidin-3-yl]pyridine-4-carboxamide is in the treatment of Parkinson's disease, where it could be used to increase dopamine levels in the brain. N-[1-benzyl-4-(hydroxymethyl)piperidin-3-yl]pyridine-4-carboxamide could also be used as a tool for studying the role of DAT in addiction and other neurological disorders. Moreover, further research is needed to understand the pharmacokinetics and toxicity of N-[1-benzyl-4-(hydroxymethyl)piperidin-3-yl]pyridine-4-carboxamide, which could pave the way for its use in drug development.
Conclusion
In conclusion, N-[1-benzyl-4-(hydroxymethyl)piperidin-3-yl]pyridine-4-carboxamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. It is a highly selective and potent inhibitor of DAT, making it an ideal tool for studying the role of DAT in various neurological disorders. N-[1-benzyl-4-(hydroxymethyl)piperidin-3-yl]pyridine-4-carboxamide has several advantages for lab experiments, such as its long half-life, but also has some limitations, such as its low solubility in water. There are several future directions for N-[1-benzyl-4-(hydroxymethyl)piperidin-3-yl]pyridine-4-carboxamide research, including its potential use in the treatment of Parkinson's disease and as a tool for studying addiction and other neurological disorders.

Synthesis Methods

N-[1-benzyl-4-(hydroxymethyl)piperidin-3-yl]pyridine-4-carboxamide can be synthesized using a specific method that involves the reaction of 4-pyridinecarboxylic acid with benzylamine, followed by the reduction of the resulting intermediate with sodium borohydride. The resulting product is N-[1-benzyl-4-(hydroxymethyl)piperidin-3-yl]pyridine-4-carboxamide, which can be purified using various techniques such as column chromatography and recrystallization.

Scientific Research Applications

N-[1-benzyl-4-(hydroxymethyl)piperidin-3-yl]pyridine-4-carboxamide has been studied extensively for its potential applications in various fields such as neuroscience, drug discovery, and medicinal chemistry. It has been found to be a potent and selective inhibitor of the dopamine transporter (DAT), which plays a crucial role in the regulation of dopamine levels in the brain. N-[1-benzyl-4-(hydroxymethyl)piperidin-3-yl]pyridine-4-carboxamide has been used in various studies to understand the role of DAT in various neurological disorders such as Parkinson's disease, ADHD, and addiction.

properties

IUPAC Name

N-[1-benzyl-4-(hydroxymethyl)piperidin-3-yl]pyridine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N3O2/c23-14-17-8-11-22(12-15-4-2-1-3-5-15)13-18(17)21-19(24)16-6-9-20-10-7-16/h1-7,9-10,17-18,23H,8,11-14H2,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFFLKUCSTIRWKH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC(C1CO)NC(=O)C2=CC=NC=C2)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[1-benzyl-4-(hydroxymethyl)piperidin-3-yl]pyridine-4-carboxamide

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